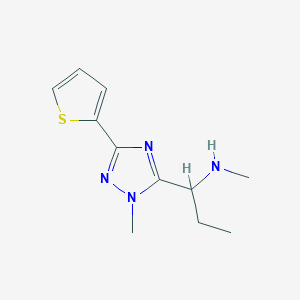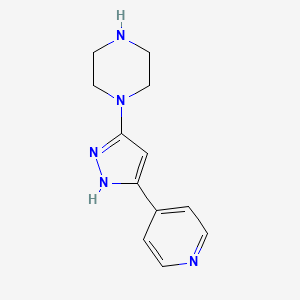
n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a triazole ring substituted with a thiophene group and a methylated amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Methylation of the Amine: The final step involves the methylation of the amine group using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methyl group on the amine can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- n-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine
Uniqueness
n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a thiophene group and a methylated amine makes it particularly versatile for various applications.
属性
分子式 |
C11H16N4S |
|---|---|
分子量 |
236.34 g/mol |
IUPAC 名称 |
N-methyl-1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H16N4S/c1-4-8(12-2)11-13-10(14-15(11)3)9-6-5-7-16-9/h5-8,12H,4H2,1-3H3 |
InChI 键 |
ZGJAERDGYKESCJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC(=NN1C)C2=CC=CS2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)






![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)


